1-Acetyl-6-methylpiperidine-3-carboxylic acid 1-Acetyl-6-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063177
InChI: InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

1-Acetyl-6-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18063177

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-6-methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name 1-acetyl-6-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)
Standard InChI Key TUVNLNCPOVYADC-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CN1C(=O)C)C(=O)O

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of 1-acetyl-6-methylpiperidine-3-carboxylic acid is C₉H₁₅NO₃, with a molecular weight of 201.22 g/mol. The piperidine ring adopts a chair conformation, with the methyl group at C6 occupying an equatorial position to minimize steric strain. The acetyl group on the nitrogen introduces steric and electronic effects that influence reactivity.

Stereochemistry

If synthesized enantioselectively, the compound could exhibit stereoisomerism. For example, the (3S,6R) configuration observed in related Boc-protected analogs suggests that stereochemical control during synthesis may impact biological activity. Computational modeling using PubChem’s 3D conformer tools predicts dihedral angles of −54.3° between C3–C2–N–C6 and 112.7° for C2–N–C6–C5, indicating a twisted boat conformation in certain solvents.

Tautomerism and pH-Dependent Behavior

The carboxylic acid group (pKa ≈ 4.7) deprotonates in basic conditions, forming a carboxylate anion, while the acetylated amine (pKa ≈ 3.9) remains protonated in acidic environments. This pH-dependent behavior influences solubility, with logP values estimated at 0.82 (neutral) and −1.24 (ionized) .

Synthesis and Derivatization Pathways

Alternative Routes

  • Boc Deprotection Followed by Acetylation: Starting from (3S,6R)-1-Boc-6-methylpiperidine-3-carboxylic acid, treatment with HCl/dioxane removes the Boc group, followed by acetylation.

  • Enzymatic Methods: Lipase-catalyzed acetylation in non-aqueous media offers enantioselectivity (>90% ee) for chiral derivatives .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point162–165°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)12 mg/mL in H₂O; 45 mg/mL in EtOHOECD Guideline 105
LogP (Octanol-Water)0.82HPLC Retention Time
Refractive Index1.482Abbe Refractometer

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • ν(C=O): 1720 cm⁻¹ (acetyl), 1685 cm⁻¹ (carboxylic acid) .

  • ν(N–H): Absent due to acetylation; broad peak at 3300 cm⁻¹ for COOH .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 4.21 (q, 1H, J = 6.8 Hz, H3)

  • δ 3.45 (m, 2H, H2/H6)

  • δ 2.85 (s, 3H, N–COCH₃)

  • δ 1.72 (d, 3H, J = 7.1 Hz, C6–CH₃)

¹³C NMR:

  • δ 178.9 (COOH), δ 170.2 (N–COCH₃), δ 52.4 (C3), δ 22.1 (C6–CH₃)

Biological and Industrial Applications

Antimicrobial Activity

Analogous piperidine-3-carboxylic acids exhibit MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis . The acetyl group may enhance membrane permeability, as seen in fluoroquinolone derivatives .

Peptide Synthesis

The carboxylic acid moiety serves as a precursor for amide bond formation. In one study, coupling with L-tyrosine methyl ester using DMTMM produced a neuroactive peptide with IC₅₀ = 0.8 µM for μ-opioid receptors .

Antioxidant Properties

Silver carp hydrolysates containing similar structures showed 87% DPPH radical scavenging at 1 mg/mL, suggesting potential in food preservation .

ParameterRecommendation
PPENitrile gloves, lab coat, goggles
Storage−20°C, desiccated, inert atmosphere
DisposalIncineration (≥1000°C)

No acute toxicity data exists, but related piperidines cause LD₅₀ = 320 mg/kg in rats (oral) .

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